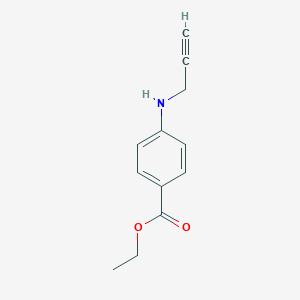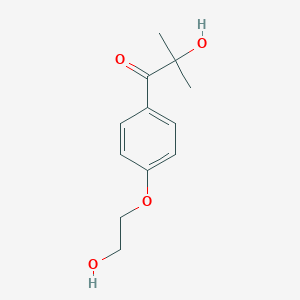
4-(プロプ-2-イニルアミノ)安息香酸エチル
概要
科学的研究の応用
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in modulating somatostatin receptors and its effects on cellular signaling pathways.
Medicine: Explored as a therapeutic agent for conditions such as diabetes, acromegaly, and Alzheimer’s disease. .
準備方法
合成経路と反応条件
セグリチドは、ペプチドの製造によく使用される固相ペプチド合成(SPPS)によって合成されます。合成には、保護されたアミノ酸を固体樹脂担体に逐次的に添加し、続いて環化して環状構造を形成することが含まれます。 反応条件には通常、N、N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を用いて、ペプチド結合形成を促進することが含まれます .
工業生産方法
セグリチドの工業生産は、実験室での合成と同様の原理に従いますが、より大規模に行われます。このプロセスには、自動ペプチド合成装置と、精製のための高速液体クロマトグラフィー(HPLC)が含まれます。 最終製品は凍結乾燥によって得られ、安定性と純度が確保されます .
化学反応の分析
反応の種類
セグリチドは、次のようなさまざまな化学反応を起こします。
酸化: セグリチドは、環状構造を維持するために不可欠なジスルフィド結合を形成するために酸化することができます。
還元: 還元反応は、ジスルフィド結合を切断し、ペプチドの直鎖化をもたらす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素(H₂O₂)またはヨウ素(I₂)を穏やかな条件下で使用する。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)を還元条件下で使用する。
置換: N、N'-ジイソプロピルカルボジイミド(DIC)とヒドロキシベンゾトリアゾール(HOBt)をペプチド結合形成に使用します.
生成される主要な生成物
これらの反応から生成される主要な生成物には、セグリチドの環状形と直鎖形、および修飾された生物活性を持つさまざまな置換アナログが含まれます .
科学研究における用途
作用機序
セグリチドは、ソマトスタチン受容体2(SSTR2)に結合して活性化することによって作用します。この活性化により、アデニル酸シクラーゼが阻害され、環状アデノシン一リン酸(cAMP)レベルが低下します。 cAMPレベルの低下は、その後、成長ホルモンとグルカゴンの放出を阻害し、巨人症や糖尿病などの病状における治療効果に寄与しています .
類似化合物との比較
類似化合物
オクトレオチド: 同様の治療目的で使用される別のソマトスタチンアナログ。
ランレオチド: 同様の用途を持つ長効性ソマトスタチンアナログ。
パシレオチド: より広範な受容体親和性を持つソマトスタチンアナログ.
セグリチドの独自性
セグリチドは、ソマトスタチン受容体2(SSTR2)に対する高い選択性と、成長ホルモンおよびグルカゴンの放出に対する強力な阻害効果によって特徴付けられます。 この選択性は、ソマトスタチン受容体生物学の研究と、標的療法の開発のための貴重なツールとなっています .
特性
IUPAC Name |
ethyl 4-(prop-2-ynylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHTGGSAVSLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)





![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)





![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
